An In-Depth Technical Guide to 3-Methylpiperidine-4-carboxylic acid hydrochloride: Synthesis, Stereochemistry, and Applications
An In-Depth Technical Guide to 3-Methylpiperidine-4-carboxylic acid hydrochloride: Synthesis, Stereochemistry, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methylpiperidine-4-carboxylic acid hydrochloride is a substituted piperidine derivative of significant interest in medicinal chemistry. As a conformationally constrained analog of neurotransmitters and a versatile chiral building block, its chemical properties, particularly its stereochemistry, are of paramount importance for its application in the design and synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the chemical properties, stereochemical considerations, synthesis, and characterization of 3-Methylpiperidine-4-carboxylic acid hydrochloride. Drawing upon established synthetic methodologies for related structures and detailed spectroscopic analysis of close analogs, this document serves as a technical resource for researchers leveraging this scaffold in drug discovery and development.
Introduction: The Significance of the 3,4-Disubstituted Piperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. Its saturated, six-membered heterocyclic structure allows for precise three-dimensional positioning of substituents, enabling tailored interactions with biological targets. When substituted at the 3 and 4 positions, as in 3-Methylpiperidine-4-carboxylic acid, the resulting cis and trans diastereomers offer distinct spatial arrangements of functional groups. This stereochemical diversity is a powerful tool for optimizing ligand-receptor binding, ADME properties, and overall pharmacological profiles.
Analogs of 3-Methylpiperidine-4-carboxylic acid, such as nipecotic and isonipecotic acids, are well-known for their activity as GABA reuptake inhibitors, highlighting the potential for this structural motif to modulate CNS targets[1][2]. The strategic placement of a methyl group introduces a chiral center and can influence the conformational preference of the piperidine ring, further refining its utility as a scaffold in the development of novel therapeutics for neurological disorders, pain management, and other indications.
Physicochemical and Structural Properties
The fundamental properties of 3-Methylpiperidine-4-carboxylic acid hydrochloride are summarized below. It is critical to note that due to the presence of two stereocenters at the C3 and C4 positions, this compound exists as diastereomers (cis and trans), each as a pair of enantiomers. The relative stereochemistry significantly influences the physical properties.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄ClNO₂ | |
| Molecular Weight | 179.64 g/mol | |
| CAS Number | 1038992-98-1 (mixture of isomers) | |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility | Soluble in water and methanol (predicted) | General knowledge |
Structural Information:
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IUPAC Name: 3-methylpiperidine-4-carboxylic acid hydrochloride
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Synonyms: 3-methyl-4-carboxypiperidine hydrochloride, 3-methylnipecotic acid hydrochloride (for the 3-carboxy isomer, used here loosely)[3]
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Stereochemistry: Exists as cis (3R,4S) and (3S,4R) and trans (3R,4R) and (3S,4S) isomers. The commercially available product is often a mixture of diastereomers, sometimes specified as rel-(3R,4R) for the racemic trans isomer[3].
Logical Flow of Stereoisomerism:
Caption: Diastereomeric and enantiomeric relationships of 3-Methylpiperidine-4-carboxylic acid.
Synthesis and Stereochemical Control
Proposed Synthetic Pathway: Hydrogenation of 3-Methylpyridine-4-carboxylic Acid
The most direct approach involves the reduction of 3-methylpyridine-4-carboxylic acid (or its ester). Catalytic hydrogenation of substituted pyridines is a standard method for producing piperidines. The choice of catalyst and reaction conditions can influence the diastereomeric ratio of the product.
Caption: Proposed workflow for the synthesis and separation of cis/trans isomers.
Detailed Experimental Protocol (Proposed)
This protocol is adapted from methodologies used for the synthesis of similarly substituted pipecolinate derivatives[4].
Step 1: Hydrogenation of Methyl 3-Methylpyridine-4-carboxylate
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To a solution of methyl 3-methylpyridine-4-carboxylate (1.0 eq) in glacial acetic acid, add Platinum(IV) oxide (PtO₂, 10 mol%).
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Place the reaction vessel in a hydrogenation apparatus and purge with hydrogen gas.
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Pressurize the vessel with hydrogen (e.g., 50 psi) and stir vigorously at room temperature for 16-24 hours, or until hydrogen uptake ceases.
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Carefully vent the apparatus and filter the reaction mixture through a pad of Celite to remove the catalyst.
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Concentrate the filtrate under reduced pressure to remove the acetic acid. The residue will contain a mixture of the cis and trans isomers of methyl 3-methylpiperidine-4-carboxylate. The cis isomer is often the major product under these conditions[4].
Step 2: Separation of Diastereomers
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The crude ester mixture can be separated using flash column chromatography on silica gel. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically effective for separating cis and trans diastereomers of substituted piperidines.
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Collect and combine fractions corresponding to each isomer, as determined by TLC analysis.
Step 3: Hydrolysis to the Hydrochloride Salt
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Dissolve the isolated cis or trans methyl ester in 6M aqueous hydrochloric acid.
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Heat the mixture to reflux for 4-6 hours.
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Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
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Remove the solvent under reduced pressure to yield the desired cis- or trans-3-Methylpiperidine-4-carboxylic acid hydrochloride as a solid. The product can be further purified by recrystallization (e.g., from methanol/ether).
Spectroscopic Characterization
While full experimental spectra for 3-Methylpiperidine-4-carboxylic acid hydrochloride are not available in the public domain, an accurate interpretation can be constructed from the data of its immediate precursor, methyl 3-methylpiperidine-4-carboxylate hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are crucial for distinguishing between the cis and trans isomers. The key diagnostic signals are the chemical shifts and coupling constants of the protons at C3 and C4.
Predicted ¹H NMR Data (based on methyl ester analog)[5][6]:
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¹H NMR (400 MHz, D₂O):
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Shared Features: Signals for the piperidine ring protons will appear between δ 2.5 and 3.5 ppm. The methyl group at C3 will be a doublet around δ 0.9-1.1 ppm.
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Distinguishing Features (cis vs. trans): The relative stereochemistry affects the conformation of the piperidine ring and thus the chemical shifts and coupling constants of the C3 and C4 protons. In the cis isomer, one of the substituents is likely to be axial, leading to more complex splitting patterns and potentially more shielded (upfield) signals for axial protons compared to their equatorial counterparts in the trans isomer.
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Predicted ¹³C NMR Data:
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¹³C NMR (101 MHz, D₂O):
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Carboxyl Carbon: A signal around δ 175-180 ppm.
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Piperidine Ring Carbons: Signals in the range of δ 25-55 ppm.
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Methyl Carbon: A signal around δ 15-20 ppm.
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The precise chemical shifts of the C3 and C4 carbons will differ between the cis and trans isomers due to steric effects.
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Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying key functional groups.
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O-H Stretch (Carboxylic Acid): A very broad absorption in the range of 2500-3300 cm⁻¹.
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N-H Stretch (Ammonium Salt): Broad absorptions in the 2400-2800 cm⁻¹ region.
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C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1730 cm⁻¹.
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C-H Stretch (Aliphatic): Absorptions in the 2850-2960 cm⁻¹ range.
Mass Spectrometry (MS)
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Expected Molecular Ion: In electrospray ionization (ESI) mass spectrometry in positive mode, the expected [M+H]⁺ ion for the free base would be at m/z 144.10.
Reactivity and Stability
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Stability: 3-Methylpiperidine-4-carboxylic acid hydrochloride is expected to be a stable, crystalline solid under standard laboratory conditions. As a hydrochloride salt, it is less susceptible to decarboxylation than the free amino acid might be under harsh thermal conditions.
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Reactivity: The primary sites of reactivity are the secondary amine and the carboxylic acid functional groups.
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N-Alkylation/Acylation: The piperidine nitrogen can be functionalized via reductive amination, acylation with acid chlorides or anhydrides, or alkylation with alkyl halides, typically after neutralization to the free base.
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Esterification/Amide Coupling: The carboxylic acid group can be converted to esters (e.g., using Fischer esterification or diazomethane) or coupled with amines to form amides using standard peptide coupling reagents (e.g., EDC, HATU).
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Applications in Drug Discovery and Development
The 3-methylpiperidine-4-carboxylic acid scaffold is a valuable building block for creating libraries of compounds for screening and for targeted synthesis in lead optimization campaigns.
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GABA Reuptake Inhibitors: As a structural analog of nipecotic acid, derivatives of this compound are prime candidates for the development of novel GABA transporter (GAT) inhibitors. The stereochemistry at the C3 and C4 positions is critical for achieving potency and selectivity for different GAT subtypes[1][2].
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Constrained Scaffolds for CNS Targets: The rigidified piperidine ring system is used to mimic bioactive conformations of more flexible molecules. By locking key pharmacophoric elements into a defined spatial arrangement, it's possible to enhance binding affinity and selectivity for a variety of CNS receptors and enzymes.
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Precursors for Opioid Analogs: The 4-anilinopiperidine structure is a core element of potent opioid analgesics. The 3-methyl-4-carboxy-piperidine scaffold can serve as a precursor to novel opioid receptor modulators with potentially improved side-effect profiles.
Safety and Handling
Based on safety data for related piperidine derivatives, 3-Methylpiperidine-4-carboxylic acid hydrochloride should be handled with appropriate precautions.
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Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.
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Precautionary Measures:
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Handle in a well-ventilated area or fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid inhalation of dust.
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In case of contact with eyes or skin, rinse immediately with plenty of water.
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Conclusion
3-Methylpiperidine-4-carboxylic acid hydrochloride represents a strategically important building block for modern medicinal chemistry. Its value lies in the combination of the privileged piperidine scaffold with the stereochemical complexity introduced by the 3,4-disubstitution pattern. While a complete experimental dataset for this specific compound is not yet consolidated in the literature, a comprehensive understanding of its properties and behavior can be achieved through the analysis of closely related analogs and the application of established synthetic principles. This guide provides a foundational framework for researchers to synthesize, characterize, and strategically deploy this versatile scaffold in the pursuit of novel therapeutic agents.
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